molecular formula C21H25N5O3 B6496526 2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 942009-51-0

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide

Número de catálogo: B6496526
Número CAS: 942009-51-0
Peso molecular: 395.5 g/mol
Clave InChI: HLKXLFYYMDRFEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused heterocyclic core (pyrazole + pyridazine) with a 7-oxo group and a 3,4-dimethylphenyl substituent at position 1. The acetamide side chain is functionalized with an oxolan-2-ylmethyl group, which introduces stereoelectronic and solubility-modifying properties. Its synthesis likely involves alkylation or coupling reactions, as seen in analogous pyridazinone derivatives .

Propiedades

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h6-7,9,11,17H,4-5,8,10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXLFYYMDRFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4CCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s pyrazolo[3,4-d]pyridazine core differentiates it from related heterocycles:

  • Pyrazolo[3,4-b]pyridines (e.g., ): Feature a pyridine ring fused to pyrazole. These exhibit lower polarity due to the absence of the pyridazine N-atom, impacting solubility and binding interactions .
  • Pyridazinones (e.g., ): Contain a pyridazine ring with a ketone group.
  • Pyrazolo[3,4-d]pyrimidines (e.g., ): Replace pyridazine with pyrimidine, altering π-stacking and electronic distribution. For example, N-substituted pyrimidine derivatives in show varied bioactivity depending on substituent position .

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Reference
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, oxolan-2-ylmethyl Not reported Inferred: ~1680 (C=O)
Pyrazolo[3,4-b]pyridine (4h) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-nitrophenyl 231–233 3333 (NH), 1668 (C=O)
Pyridazinone () 5,6-Dihydro-4H-pyridazinone p-Tolyl, methyl Not reported Not reported
Pyrazolo[3,4-d]pyrimidine (Example 83) Pyrazolo[3,4-d]pyrimidine 4-Isopropoxyphenyl, dimethylamino 302–304 Not reported
  • Solubility : The oxolan-2-ylmethyl group in the target compound likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ), which exhibit lower solubility due to hydrophobicity .
  • Melting Points: Pyrazolo-pyridazine derivatives generally have higher melting points (>200°C) than pyridazinones, correlating with increased molecular rigidity .

Spectroscopic Characterization

  • NMR : Pyrazolo[3,4-d]pyridazine derivatives show distinct proton environments. For example, the oxolan-2-ylmethyl group would exhibit split signals for the CH₂ and oxolane protons, similar to tetrahydrofuran derivatives in .
  • IR: The 7-oxo group is expected to produce a C=O stretch near 1680 cm⁻¹, consistent with pyridazinone analogs in and .

Key Research Findings and Gaps

  • Structural Uniqueness : The combination of pyrazolo[3,4-d]pyridazine and oxolan-2-ylmethyl groups distinguishes this compound from literature analogs, warranting further exploration of its electronic and steric properties.
  • Data Limitations: No experimental data (e.g., melting point, bioactivity) are available in the provided evidence, highlighting the need for targeted synthesis and characterization.
  • Therapeutic Potential: Pyrazolo-pyridazine cores are understudied compared to pyrazolo-pyrimidines, suggesting untapped opportunities in drug discovery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.